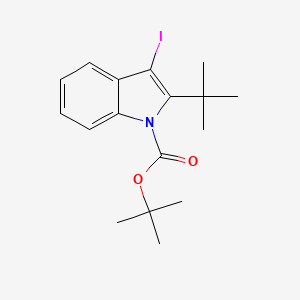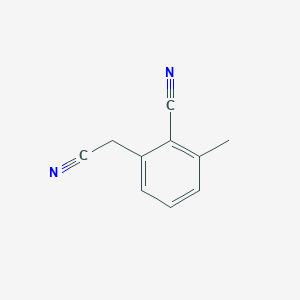
2-(Cyanomethyl)-6-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyanomethyl)-6-methylbenzonitrile is an organic compound with the molecular formula C10H8N2. It is characterized by the presence of a cyanomethyl group and a methyl group attached to a benzonitrile ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Cyanomethyl)-6-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone cyanohydrin in the presence of a base such as N-methylmorpholine . The reaction is typically carried out in a solvent like n-hexanes at room temperature for about an hour.
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under solvent-free conditions . This method is advantageous due to its simplicity and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyanomethyl)-6-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
2-(Cyanomethyl)-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Cyanomethyl)-6-methylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with proteins such as tubulin, disrupting microtubule function and leading to cell cycle arrest . This interaction is crucial for its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyanomethyl)benzonitrile
- 4-(Cyanomethyl)benzonitrile
- 2-Cyanomethyl-2-chloroisonicotinamide
Uniqueness
2-(Cyanomethyl)-6-methylbenzonitrile is unique due to the presence of both a cyanomethyl and a methyl group on the benzonitrile ring. This structural feature imparts distinct reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H8N2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-(cyanomethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-3-2-4-9(5-6-11)10(8)7-12/h2-4H,5H2,1H3 |
Clé InChI |
DGHRCBAZUBRRPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


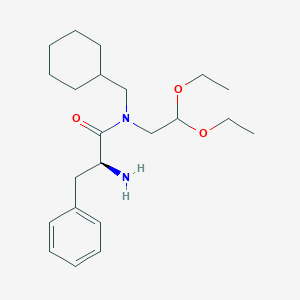
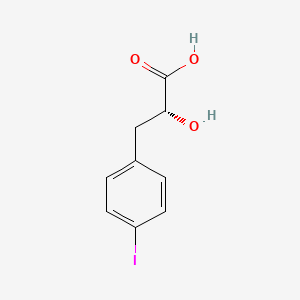
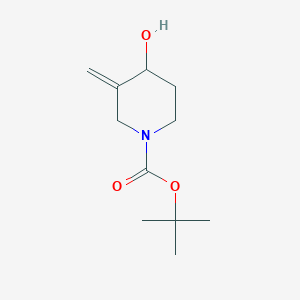
![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)

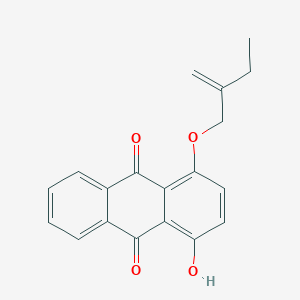
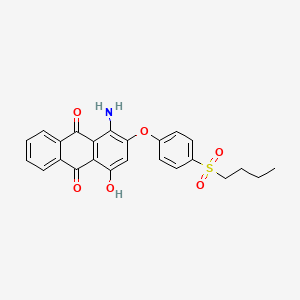
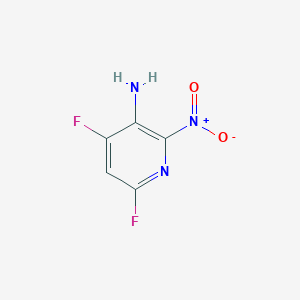
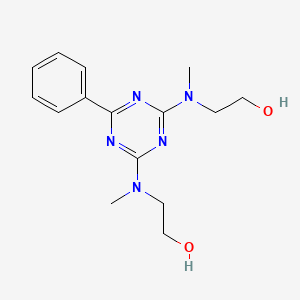
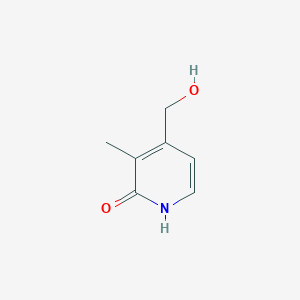
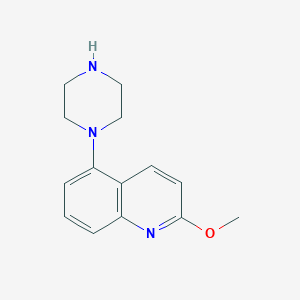
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
